2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile
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Overview
Description
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their wide range of biological activities and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile typically involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted quinazolines, reduced alcohols, and oxidized quinazoline derivatives. These products have various applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
- 2-Chloroquinoline-3-carbaldehyde
- 4-Oxo-3,4-dihydroquinazoline-2-carbonitrile
Uniqueness
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carbonitrile group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Biological Activity
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile is a heterocyclic compound belonging to the quinazoline family, notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
Chemical Structure and Properties
Molecular Formula: C9H6ClN3O
Molecular Weight: 205.60 g/mol
The compound features a fused bicyclic system characteristic of quinazoline derivatives, which contributes to its unique chemical reactivity and biological activities. The presence of a chloro group and a carbonitrile group enhances its potential as a pharmaceutical agent.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study indicated that it exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 2.33 |
Pseudomonas aeruginosa | 13.40 |
Salmonella typhi | 11.29 |
2. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties through mechanisms involving the inhibition of specific enzymes related to cancer cell proliferation. For instance, quinazoline derivatives have been studied for their ability to inhibit tankyrases, which are implicated in cancer progression .
In vitro studies revealed that certain analogs of this compound could effectively reduce cancer cell viability by targeting pathways critical for tumor growth.
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and cancer . A study found that derivatives based on the quinazoline structure could achieve COX-2 inhibition rates up to 47.1% at a concentration of 20 µM, indicating potential therapeutic applications in managing inflammatory diseases.
Case Studies
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of various quinazoline derivatives included testing this compound against common pathogens. The study highlighted its effectiveness against resistant strains of bacteria, suggesting it could serve as a lead compound for developing new antibiotics .
Case Study: Anticancer Mechanisms
In another study focused on anticancer activity, researchers synthesized multiple analogs of the quinazoline structure and assessed their effects on cancer cell lines. The findings indicated that modifications to the chemical structure could enhance potency against specific cancer types, paving the way for further drug development based on this scaffold .
Properties
Molecular Formula |
C9H4ClN3O |
---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
2-chloro-4-oxo-3H-quinazoline-5-carbonitrile |
InChI |
InChI=1S/C9H4ClN3O/c10-9-12-6-3-1-2-5(4-11)7(6)8(14)13-9/h1-3H,(H,12,13,14) |
InChI Key |
JDPCOODWYFMWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(NC2=O)Cl)C#N |
Origin of Product |
United States |
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